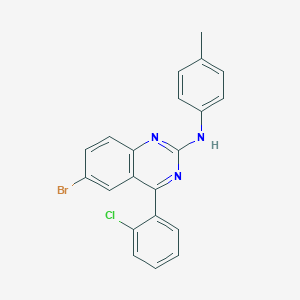
Methyl 3-(4-methoxybenzamido)-4,5-dihydrothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(4-metoxibenzamido)-4,5-dihidrotiofeno-2-carboxilato de metilo es un compuesto orgánico sintético que pertenece a la clase de derivados de tiofeno. Los tiofenos son compuestos heterocíclicos que contienen un átomo de azufre en un anillo de cinco miembros.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(4-metoxibenzamido)-4,5-dihidrotiofeno-2-carboxilato de metilo normalmente implica los siguientes pasos:
Formación del anillo de tiofeno: El anillo de tiofeno se puede sintetizar mediante una reacción de ciclación que involucra un compuesto dicarbonílico y una fuente de azufre.
Introducción del grupo metoxibenzamido: Este paso implica la reacción del derivado de tiofeno con cloruro de 4-metoxibenzoilo en presencia de una base como la trietilamina (TEA) para formar el grupo metoxibenzamido.
Esterificación: El paso final es la esterificación del grupo ácido carboxílico con metanol en presencia de un catalizador como el ácido sulfúrico para formar el éster metílico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimización de las condiciones de reacción para mejorar el rendimiento y la pureza. Se pueden emplear técnicas como la síntesis de flujo continuo y el uso de reactores automatizados para mejorar la eficiencia y la escalabilidad.
Aplicaciones Científicas De Investigación
El 3-(4-metoxibenzamido)-4,5-dihidrotiofeno-2-carboxilato de metilo tiene varias aplicaciones de investigación científica, que incluyen:
Biología: El compuesto ha sido estudiado por sus posibles propiedades antibacterianas y antifúngicas.
Industria: Puede utilizarse en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción del 3-(4-metoxibenzamido)-4,5-dihidrotiofeno-2-carboxilato de metilo implica su interacción con objetivos moleculares específicos. Por ejemplo, su actividad antibacteriana puede atribuirse a su capacidad para inhibir enzimas bacterianas o interrumpir las membranas celulares bacterianas. Las vías moleculares y los objetivos exactos aún están bajo investigación, pero se cree que el compuesto interfiere con procesos bacterianos esenciales, lo que lleva a la muerte celular .
Comparación Con Compuestos Similares
Compuestos similares
2,3-Dimetoxibenzamidas: Estos compuestos comparten una estructura similar de benzamida pero difieren en el patrón de sustitución en el anillo de benceno.
Derivados de quinazolinona: Estos compuestos tienen una estructura central diferente pero exhiben actividades biológicas similares, como propiedades antibacterianas y antifúngicas.
Unicidad
El 3-(4-metoxibenzamido)-4,5-dihidrotiofeno-2-carboxilato de metilo es único debido a la presencia del anillo de tiofeno, que imparte propiedades electrónicas distintas y potencial para una reactividad química diversa.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-(4-metoxibenzamido)-4,5-dihidrotiofeno-2-carboxilato de metilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El anillo de tiofeno se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Los grupos carbonilo se pueden reducir a alcoholes utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Sustitución: El grupo metoxi se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno (H2O2) o el ácido m-cloroperbenzoico (m-CPBA) se pueden utilizar para reacciones de oxidación.
Reducción: Agentes reductores como LiAlH4 o borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para reacciones de sustitución.
Principales productos formados
Oxidación: Sulfoxidos o sulfonas.
Reducción: Alcoholes.
Sustitución: Diversos derivados de tiofeno sustituidos según el nucleófilo utilizado.
Propiedades
Fórmula molecular |
C14H15NO4S |
|---|---|
Peso molecular |
293.34 g/mol |
Nombre IUPAC |
methyl 4-[(4-methoxybenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate |
InChI |
InChI=1S/C14H15NO4S/c1-18-10-5-3-9(4-6-10)13(16)15-11-7-8-20-12(11)14(17)19-2/h3-6H,7-8H2,1-2H3,(H,15,16) |
Clave InChI |
VFTFSLXEFBSRRM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=C(SCC2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678620.png)
![4-{5-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11678621.png)

![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(4-ethoxyphenyl)amino]ethyl}prop-2-enamide](/img/structure/B11678627.png)

![2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11678634.png)
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11678641.png)
![N-(3-methoxy-5-nitrophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11678653.png)
![(5E)-5-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678672.png)
![ethyl 5-[(biphenyl-4-ylcarbonyl)oxy]-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11678678.png)
![N-[3-(morpholin-4-yl)propyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B11678683.png)
![Ethyl 4-[({1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11678693.png)
![2-Methoxy-4-{1-[4-(2-methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol](/img/structure/B11678695.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11678700.png)
